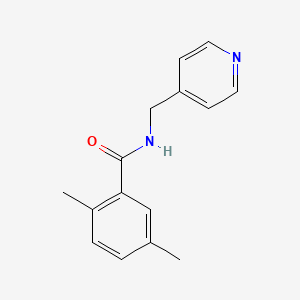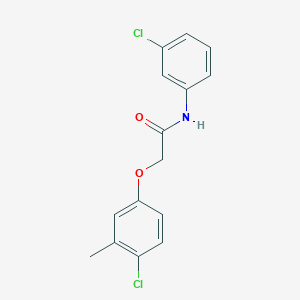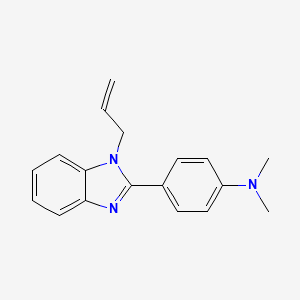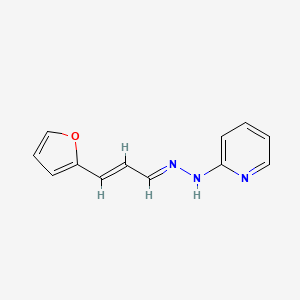
3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, also known as HMTOT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMTOT belongs to the class of oxadiazoles, which are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.
Mécanisme D'action
The exact mechanism of action of 3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione is not yet fully understood. However, several studies have suggested that it may act by inhibiting specific enzymes or proteins involved in the growth and proliferation of microbial or cancer cells. For example, this compound has been shown to inhibit the activity of DNA gyrase, an essential enzyme involved in DNA replication and transcription in bacteria. It has also been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair in cancer cells. Furthermore, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory mediators, and modulate the immune response. Additionally, this compound has been shown to exhibit antioxidant activity, which could be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for laboratory experiments. It also exhibits a broad spectrum of biological activities, making it a versatile compound for studying various biological processes. However, this compound also has some limitations. It is a relatively new compound, and its biological properties are not yet fully understood. Additionally, its potential toxicity and side effects are not yet fully characterized, making it important to exercise caution when working with this compound.
Orientations Futures
Several future directions for research on 3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione can be identified. One direction is to further investigate its mechanism of action, particularly its interactions with specific enzymes or proteins involved in various biological processes. Another direction is to explore its potential therapeutic applications, particularly in the treatment of cancer, inflammatory diseases, and infectious diseases. Additionally, further studies are needed to assess its toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics, to determine its suitability as a potential drug candidate. Overall, this compound is a promising compound with significant potential for further research and development in the field of medicinal chemistry.
Méthodes De Synthèse
Several methods have been reported for the synthesis of 3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione. The most common method involves the reaction of 3,4,5-trimethoxybenzohydrazide with formaldehyde and thiourea in the presence of a catalyst such as glacial acetic acid or sulfuric acid. The reaction proceeds via the formation of an intermediate Schiff base, which is then cyclized to form this compound. Other methods involve the use of different starting materials or alternative reagents and catalysts.
Applications De Recherche Scientifique
3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties. This compound has been shown to inhibit the growth of various microbial strains, including bacteria, fungi, and viruses. It has also been reported to exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to possess anti-inflammatory activity, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and asthma. Furthermore, this compound has been reported to exhibit antitubercular activity, making it a potential candidate for the treatment of tuberculosis.
Propriétés
IUPAC Name |
3-(hydroxymethyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-16-8-4-7(5-9(17-2)10(8)18-3)11-13-14(6-15)12(20)19-11/h4-5,15H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZQLAGTOLQSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=S)O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methyl-2-propen-1-yl)-5-(2-thienyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5731363.png)



![4-{[(5-cyclohexyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5731382.png)
![2,6-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B5731383.png)


![methyl 2-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5731410.png)
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)

![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)
![dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5731439.png)